molecular formula C9H9ClN2O3 B6206535 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride CAS No. 2703779-71-7

2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B6206535
CAS No.: 2703779-71-7
M. Wt: 228.63 g/mol
InChI Key: UIMCGKQFVXAVMA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that combines a furan ring fused to a pyridine ring, with an aminomethyl group at the 2-position and a carboxylic acid group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the furo[2,3-b]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a furan derivative under acidic or basic conditions. The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are used. The carboxylic acid group is often introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, followed by crystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon for hydrogenation reactions.

Major Products:

    Oxidation: Formation of imines, amides, or carboxylic acid derivatives.

    Reduction: Alcohols, aldehydes, or reduced heterocyclic compounds.

    Substitution: Various substituted furo[2,3-b]pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine: In biological research, 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Industry: The compound finds applications in the development of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it versatile for creating products with specific properties.

Mechanism of Action

The mechanism by which 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    2-(Aminomethyl)pyridine-5-carboxylic acid hydrochloride: Lacks the furan ring, which may affect its reactivity and binding properties.

    2-(Aminomethyl)furo[2,3-b]pyridine-3-carboxylic acid hydrochloride: The position of the carboxylic acid group is different, potentially altering its chemical behavior and biological activity.

Uniqueness: 2-(Aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a furan and pyridine ring system provides a distinct scaffold for chemical modifications and applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2703779-71-7

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N2O3.ClH/c10-3-7-2-5-1-6(9(12)13)4-11-8(5)14-7;/h1-2,4H,3,10H2,(H,12,13);1H

InChI Key

UIMCGKQFVXAVMA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=NC=C1C(=O)O)CN.Cl

Purity

95

Origin of Product

United States

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